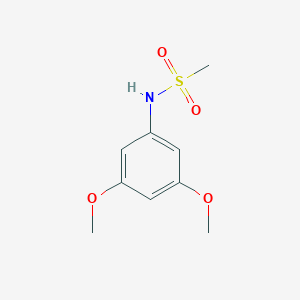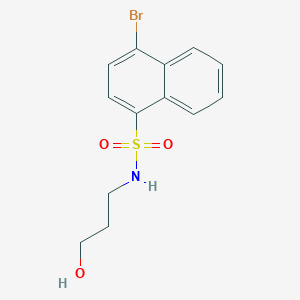![molecular formula C14H15NO4S B229797 N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229797.png)
N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine, also known as MNSBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNSBA is a sulfonamide derivative and belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Mecanismo De Acción
The mechanism of action of N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kappaB), a transcription factor that regulates the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which helps to reduce oxidative stress. Additionally, N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine has been shown to have analgesic effects, which makes it a potential candidate for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine has several advantages for lab experiments. It is easy to synthesize and is available in high yield. It has been extensively studied and its mechanism of action is well understood. However, N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine also has some limitations. It is not very water-soluble, which makes it difficult to administer in vivo. Additionally, it has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine. One potential direction is to study its efficacy in clinical trials for the treatment of cancer, inflammation, and neurodegenerative diseases. Another potential direction is to develop more water-soluble derivatives of N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine that can be administered in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine and its potential side effects.
Conclusion:
N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is easy to synthesize and has been extensively studied for its potential anti-inflammatory, anticancer, and neuroprotective effects. However, further studies are needed to fully understand its mechanism of action and potential side effects. N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine has the potential to be a valuable tool in the treatment of various diseases, and further research is needed to fully explore its potential.
Métodos De Síntesis
N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine can be synthesized by reacting 6-methyl-2-naphthalene sulfonyl chloride with beta-alanine in the presence of a base such as triethylamine. The reaction occurs at room temperature and the product is obtained in high yield. The chemical structure of N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine is shown in Figure 1.
Aplicaciones Científicas De Investigación
N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine has been extensively studied for its potential applications in various fields such as cancer research, inflammation, and neurodegenerative diseases. In cancer research, N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a key factor in many diseases, and N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
Fórmula molecular |
C14H15NO4S |
|---|---|
Peso molecular |
293.34 g/mol |
Nombre IUPAC |
3-[(6-methylnaphthalen-2-yl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C14H15NO4S/c1-10-2-3-12-9-13(5-4-11(12)8-10)20(18,19)15-7-6-14(16)17/h2-5,8-9,15H,6-7H2,1H3,(H,16,17) |
Clave InChI |
RVPUKQLGBNQMQA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCCC(=O)O |
SMILES canónico |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]benzoic acid](/img/structure/B229717.png)


![Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229725.png)

![2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B229729.png)
![2-Aminophenyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B229730.png)

![N-[(2,5-dibromophenyl)sulfonyl]phenylalanine](/img/structure/B229736.png)
amino]benzoic acid](/img/structure/B229740.png)
![N-[(4-iodophenyl)sulfonyl]phenylalanine](/img/structure/B229741.png)
![N-[(4-iodophenyl)sulfonyl]valine](/img/structure/B229742.png)

![5-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229746.png)